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Compound of Interest

Compound Name: Aurantiol

Cat. No.: B1584224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Aurantiol, a
widely used fragrance ingredient. Aurantiol, a Schiff base formed from the condensation of

hydroxycitronellal and methyl anthranilate, possesses a complex molecular structure that gives

rise to a unique spectroscopic fingerprint. This document outlines the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Aurantiol,
along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: methyl 2-[(E)-(7-hydroxy-3,7-dimethyloctylidene)amino]benzoate[1]

Molecular Formula: C₁₈H₂₇NO₃[2][3]

Molecular Weight: 305.43 g/mol [2][3]

Synonyms: Auralva, Aurantiol, Aurantion, Aurantium, Hydroxycitronellal methyl anthranilate

Schiff Base[4]

Mass Spectrometry (MS)
Mass spectrometry of Aurantiol confirms its molecular weight and provides insights into its

fragmentation patterns.
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Table 1: Mass Spectrometry Data for Aurantiol

m/z Value Interpretation

305.1 Molecular Ion Peak [M]⁺

287 [M - H₂O]⁺

272 [M - H₂O - CH₃]⁺

204.1 Cation Fragment

172.0 Base Peak

170.0 Fragment Ion

59.0 Fragment Ion

Source: Oriental Journal of Chemistry[2]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a standard method for the analysis of volatile and semi-volatile compounds like

Aurantiol.

Sample Preparation: A dilute solution of Aurantiol in a suitable solvent (e.g., ethanol or

dichloromethane) is prepared.

Gas Chromatography:

Injector: Split/splitless injector, operated at a temperature of 250-280°C.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is

typically used.

Oven Program: The oven temperature is programmed to ramp from a low initial

temperature (e.g., 50-100°C) to a high final temperature (e.g., 250-300°C) to ensure

separation of all components.
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Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

Mass Spectrometry:

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions

based on their mass-to-charge ratio.

Detector: An electron multiplier detector records the ion signal.

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and

characteristic fragment ions. The fragmentation pattern is then used to confirm the structure

of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for Aurantiol are not readily available in the public domain,

the expected chemical shifts can be predicted based on the analysis of its constituent

precursors: hydroxycitronellal and methyl anthranilate.

Predicted ¹H NMR Data for Aurantiol
The ¹H NMR spectrum of Aurantiol is expected to be a composite of the signals from the

hydroxycitronellal and methyl anthranilate moieties, with characteristic shifts for the newly

formed imine proton.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for Aurantiol
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Functional Group Chemical Shift (ppm) Multiplicity

Aromatic Protons (methyl

anthranilate part)
6.5 - 8.0 m

Imine Proton (-CH=N-) ~8.3 s

Methoxy Protons (-OCH₃) ~3.8 s

Aliphatic Protons

(hydroxycitronellal part)
0.9 - 2.5 m

Hydroxyl Proton (-OH) Variable br s

Predicted ¹³C NMR Data for Aurantiol
The ¹³C NMR spectrum will show signals corresponding to the aromatic, imine, ester, and

aliphatic carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for Aurantiol

Carbon Type Chemical Shift (ppm)

Carbonyl Carbon (Ester) ~168

Imine Carbon (-C=N-) ~165

Aromatic Carbons 110 - 150

Methoxy Carbon (-OCH₃) ~51

Aliphatic Carbons 20 - 70

Experimental Protocol: NMR Spectroscopy
Sample Preparation: A solution of the purified Aurantiol is prepared in a deuterated solvent

(e.g., CDCl₃, DMSO-d₆). A typical concentration is 5-10 mg in 0.5-0.7 mL of solvent.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire

the spectra.
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¹H NMR Acquisition:

Standard pulse sequences are used to acquire the proton spectrum.

The spectral width is set to cover the expected range of proton chemical shifts (typically 0-

12 ppm).

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each

unique carbon.

The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A longer acquisition time and a higher number of scans are generally required for ¹³C NMR

compared to ¹H NMR.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
The IR spectrum of Aurantiol is expected to show characteristic absorption bands for its key

functional groups.

Table 4: Predicted IR Absorption Bands for Aurantiol
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Functional Group Wavenumber (cm⁻¹) Intensity

O-H Stretch (Alcohol) 3500 - 3200 Broad, Medium

C-H Stretch (Aromatic) 3100 - 3000 Medium

C-H Stretch (Aliphatic) 3000 - 2850 Strong

C=O Stretch (Ester) 1730 - 1715 Strong

C=N Stretch (Imine) 1690 - 1640 Medium

C=C Stretch (Aromatic) 1600 - 1450 Medium

C-O Stretch (Ester/Alcohol) 1300 - 1000 Strong

Experimental Protocol: Fourier Transform Infrared
(FTIR) Spectroscopy

Sample Preparation:

Neat Liquid: A thin film of the viscous liquid Aurantiol can be placed between two salt

plates (e.g., NaCl or KBr).

Solution: A solution of Aurantiol in a suitable solvent (e.g., CCl₄, CHCl₃) can be prepared

and placed in a liquid sample cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data

acquisition.

Data Acquisition:

A background spectrum of the empty sample holder (or the solvent) is first recorded.

The sample is then placed in the beam path, and the sample spectrum is recorded.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.
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Data Analysis: The positions and intensities of the absorption bands in the spectrum are

correlated with the vibrational modes of the functional groups present in the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of

Aurantiol.

Workflow for Spectroscopic Analysis of Aurantiol
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Data Interpretation

Conclusion
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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